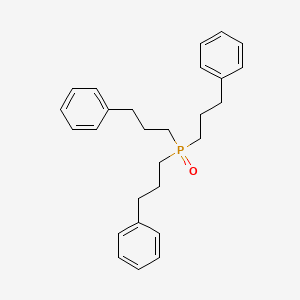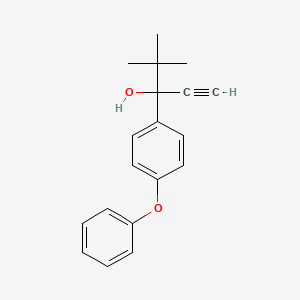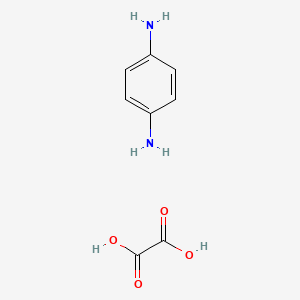
Sulfone, butyl p-tolyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfone, butyl p-tolyl: is an organic compound with the molecular formula C11H16O2S . It is a member of the sulfone family, characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This compound is known for its versatility in organic synthesis and its applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxidation of Sulfides: One common method for preparing sulfones is the oxidation of sulfides.
Aromatic Sulfonylation: Another method involves the sulfonylation of aromatic compounds.
Industrial Production Methods: Industrial production of sulfones often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: It can be reduced back to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Palladium catalysts are often used in cross-coupling reactions involving sulfones.
Major Products Formed:
Sulfoxides: Formed through partial oxidation.
Sulfides: Formed through reduction.
Substituted Aromatic Compounds: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: Sulfone, butyl p-tolyl is used as a building block in organic synthesis. It is particularly valuable in the development of new synthetic methodologies for creating carbon-carbon bonds .
Biology and Medicine: In medicinal chemistry, sulfones are explored for their potential therapeutic properties. They are investigated for their role in drug development, particularly in the design of molecules with specific biological activities .
Industry: Sulfones are used in the production of polymers and other materials. Their stability and reactivity make them suitable for various industrial applications, including the manufacture of high-performance materials .
Mecanismo De Acción
The mechanism of action of sulfone, butyl p-tolyl involves its ability to participate in various chemical reactions due to the presence of the sulfonyl group. This group can act as an electron-withdrawing substituent, facilitating reactions such as nucleophilic substitution and oxidation . The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparación Con Compuestos Similares
- Butyl o-tolyl sulfone
- Butyl p-tolyl sulfide
- Benzyl p-tolyl sulfone
- Pentyl p-tolyl sulfone
- Phenyl p-tolyl sulfone
- Cyclohexyl p-tolyl sulfone
- Phenethyl p-tolyl sulfone
- Isopropyl p-tolyl sulfone
- Bromomethyl p-tolyl sulfone
- Allyl p-tolyl sulfone
Uniqueness: Sulfone, butyl p-tolyl is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other sulfones. Its butyl and p-tolyl groups influence its chemical behavior, making it suitable for specific synthetic applications .
Propiedades
Número CAS |
7569-36-0 |
|---|---|
Fórmula molecular |
C11H16O2S |
Peso molecular |
212.31 g/mol |
Nombre IUPAC |
1-butylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C11H16O2S/c1-3-4-9-14(12,13)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
GQNSNCZNXFDRRL-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11947669.png)

![1-[4-(Methylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11947686.png)
